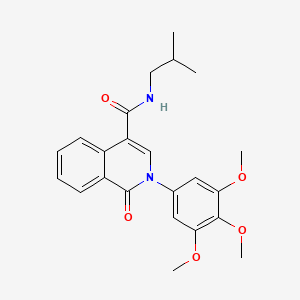
N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-甲基丙基)-1-氧代-2-(3,4,5-三甲氧基苯基)-1,2-二氢异喹啉-4-羧酰胺是一种复杂的有机化合物,由于其独特的化学结构和潜在应用,已在多个科学领域引起了兴趣。该化合物具有一个被 3,4,5-三甲氧基苯基取代的二氢异喹啉核心和一个羧酰胺部分,使其成为研究其潜在生物学和化学性质的主题。
准备方法
合成路线和反应条件
N-(2-甲基丙基)-1-氧代-2-(3,4,5-三甲氧基苯基)-1,2-二氢异喹啉-4-羧酰胺的合成通常涉及多步有机反应。一种常见的方法包括将 3,4,5-三甲氧基苯甲醛与适当的胺缩合,然后进行环化和随后的官能团修饰。 反应条件通常需要使用催化剂、溶剂和控制温度以确保所需的产率和纯度 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对效率、成本效益和安全性进行优化,通常采用连续流动反应器和自动化系统来处理复杂的反应步骤。
化学反应分析
反应类型
N-(2-甲基丙基)-1-氧代-2-(3,4,5-三甲氧基苯基)-1,2-二氢异喹啉-4-羧酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能改变其生物活性。
常见试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂和亲电试剂。 反应条件通常涉及控制温度、特定溶剂,有时还使用催化剂来推动反应完成 .
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生羧酸或酮,而取代反应可以引入各种官能团,可能导致具有不同生物活性的衍生物。
科学研究应用
N-(2-甲基丙基)-1-氧代-2-(3,4,5-三甲氧基苯基)-1,2-二氢异喹啉-4-羧酰胺已被研究用于各种科学研究应用,包括:
化学: 该化合物的独特结构使其成为研究反应机理和开发新的合成方法的宝贵主题。
生物学: 其潜在的生物活性,如抗癌、抗菌和抗炎特性,非常引人关注。
医学: 对其药理作用的研究可能导致开发新的治疗剂。
作用机制
N-(2-甲基丙基)-1-氧代-2-(3,4,5-三甲氧基苯基)-1,2-二氢异喹啉-4-羧酰胺发挥作用的机制尚不清楚,但据信涉及与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节它们的活性并导致各种生物学效应。 需要进一步研究来阐明所涉及的确切分子机制和途径 .
相似化合物的比较
类似化合物
类似的化合物包括其他二氢异喹啉衍生物和三甲氧基苯基取代的分子。示例包括:
- 1,2-二氢-8-甲氧基-2,2,4-三甲基喹啉
- 3,4,5-三甲氧基肉桂酰胺衍生物
- 各种三甲氧基苯基取代的喹唑啉
独特性
N-(2-甲基丙基)-1-氧代-2-(3,4,5-三甲氧基苯基)-1,2-二氢异喹啉-4-羧酰胺的独特之处在于其官能团和结构特征的特定组合,这可能赋予其独特的生物活性和化学反应性
生物活性
N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound belonging to the isoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections provide a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N2O5 with a molecular weight of approximately 410.46 g/mol. The structure includes:
- Isoquinoline core : A bicyclic structure that enhances biological activity.
- 1-Oxo group : Contributes to reactivity through nucleophilic addition.
- Carboxamide group : Facilitates hydrogen bonding and increases solubility in biological systems.
- 3,4,5-trimethoxyphenyl substituent : Enhances lipophilicity and may improve binding to biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- Isoquinoline derivatives have been studied for their ability to inhibit the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in cancer cell proliferation and survival. This suggests potential applications in cancer treatment .
-
Anti-inflammatory Effects :
- Some studies have reported that isoquinoline compounds can exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis or other inflammatory diseases .
-
Analgesic Properties :
- The analgesic effects of related compounds indicate that this class may also provide pain relief through various mechanisms .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Functional Groups : The presence of the 1-oxo and carboxamide groups appears essential for bioactivity.
- Substituent Variations : Modifications in the trimethoxyphenyl group can significantly influence lipophilicity and receptor binding affinity.
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(4-methoxyphenyl)-2-(2-methylpropyl)-1-oxo-3-thiophen-2-yl-3,4-dihydroisoquinoline-4-carboxamide | C25H26N2O3S | Contains thiophene ring; potential for different biological activity. |
| 2-(2-Methylpropyl)-1-Oxo-4-Phenyl-1,2-Dihydroisoquinolin-6-Yl]oxyacetamide | C22H25N3O3 | Features a phenyl substitution; may exhibit different pharmacological properties. |
Study on IGF-1R Inhibition
A study highlighted that isoquinoline derivatives were effective in inhibiting IGF-1R activity in vitro. This inhibition led to reduced proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) . The compound's specific structural features were linked to enhanced binding affinity.
Anti-inflammatory Activity Assessment
In another investigation, related isoquinoline derivatives demonstrated significant anti-inflammatory effects in murine models of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines like TNF-alpha and IL-6 .
属性
分子式 |
C23H26N2O5 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)12-24-22(26)18-13-25(23(27)17-9-7-6-8-16(17)18)15-10-19(28-3)21(30-5)20(11-15)29-4/h6-11,13-14H,12H2,1-5H3,(H,24,26) |
InChI 键 |
OBFRKNJGEAKEAU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















